N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a hybrid heterocyclic compound combining a 1-methylindole core and a 1,2,3-triazole moiety linked via an acetamide bridge. The indole scaffold is known for its role in bioactive molecules, including serotonin analogs and kinase inhibitors, while the 1,2,3-triazole ring enhances metabolic stability and facilitates hydrogen bonding interactions. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method, followed by amidation reactions .
Key structural features include:
- Triazole ring: Enhances solubility and serves as a hydrogen bond acceptor.
- Acetamide linker: Balances rigidity and flexibility for target binding.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)16-8-9-20-17-6-7-18-20/h2-7,11H,8-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJWKIJCHJERAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Step 1: Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethylamine
Starting Materials: 2-azidoethanol and propargylamine.
Reaction Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper(I) catalyst, typically CuSO₄ and sodium ascorbate, in a solvent such as water or ethanol.
Product: 2-(2H-1,2,3-triazol-2-yl)ethylamine.
-
Step 2: Synthesis of 1-methyl-1H-indole-3-carboxylic acid
Starting Materials: Indole and methyl iodide.
Reaction Conditions: Methylation of indole using methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Product: 1-methyl-1H-indole.
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Step 3: Coupling Reaction
Starting Materials: 2-(2H-1,2,3-triazol-2-yl)ethylamine and 1-methyl-1H-indole-3-carboxylic acid.
Reaction Conditions: Coupling reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane (DCM).
Product: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the coupling reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, potentially forming indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The triazole ring is relatively stable, but the compound can undergo reduction reactions under specific conditions, potentially affecting the ethylamine linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Reduced forms of the ethylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The triazole ring can act as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Material Science: The compound can be used in the synthesis of novel polymers or as a building block in supramolecular chemistry.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the triazole ring, which is known for its bioactivity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, leveraging the indole moiety’s ability to interact with biological targets.
Medicine
Drug Development: The compound can be explored as a lead compound in drug discovery, particularly for its potential anticancer or antiviral activities.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(2H-1,2,3-triazol-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7r)
- Structural Differences : Features a 3,4,5-trimethoxyphenyl group instead of the ethyl-triazole chain.
- Biological Activity : Exhibits microtubule polymerization inhibition (IC₅₀ = 2.1 µM) and antiproliferative effects against cancer cell lines (e.g., MCF-7, IC₅₀ = 4.3 µM) .
- Synthesis : Prepared via CuAAC and sequential amidation, yielding 25% .
- Physicochemical Data :
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Structural Differences : Contains a pyridinylpyrimidine group instead of indole.
- Biological Activity : Designed as an imatinib analog, targeting Bcr-Abl tyrosine kinase (IC₅₀ = 0.8 µM) .
- Synthesis : Microwave-assisted CuAAC (30 min, 70°C), 30% yield .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and an indole moiety, which are known for their diverse biological activities. The general structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cells through the inhibition of tubulin polymerization, akin to the action of colchicine. This effect was observed in various cancer cell lines including HeLa, MCF-7, and HT-29 .
Case Studies
A study evaluating the antiproliferative activity of various indole-based compounds revealed that certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Apoptosis |
| 7d | MCF-7 | 0.34 | Cell Cycle Arrest |
| 7d | HT-29 | 0.86 | Tubulin Inhibition |
Overview
The presence of the triazole ring in this compound also suggests potential antimicrobial properties. Triazoles have been widely studied for their effectiveness against various bacterial strains.
Comparative Analysis
In a comparative study of triazole derivatives, several compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Activity |
|---|---|---|
| 9 | E. coli | Moderate Inhibition |
| 9 | S. aureus | Significant Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
